
5-Methylindoline
Overview
Description
5-Methylindoline (CAS 65826-95-1) is a heterocyclic organic compound with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol . It belongs to the indoline family, characterized by a partially saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The methyl substituent at the 5-position of the indoline scaffold distinguishes it from other analogs, influencing its electronic properties and reactivity.
This compound is primarily utilized as an intermediate in pharmaceutical and fine chemical synthesis. For example, it serves as a precursor in the preparation of benzonitrile derivatives, such as 2-(5-methylindolin-1-yl)benzonitrile, via nucleophilic substitution reactions with o-fluorobenzonitrile under basic conditions . Its synthesis typically involves reduction of nitroindole precursors using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, followed by purification via chromatography or crystallization . Commercial suppliers, including Spectrum Chemical, offer this compound with >95% purity, ensuring its reliability for industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylindoline can be synthesized through several methods. One common method involves the catalytic hydrogenation of 5-methylindole. This process typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 5-nitroindoline using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Methylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylindole-2,3-dione using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield this compound derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in hydrochloric acid.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-Methylindole-2,3-dione.
Reduction: Various this compound derivatives.
Substitution: Substituted this compound compounds.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the significant antibacterial activity of 5-methylindole against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated effectiveness against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. The compound not only kills these pathogens but also enhances the efficacy of aminoglycoside antibiotics, making it a promising candidate for developing new antibacterial agents or adjuvants.
Case Study: Efficacy Against Resistant Bacteria
-
Pathogens Tested :
- Staphylococcus aureus (including MRSA)
- Klebsiella pneumoniae
- Mycobacterium tuberculosis
- Findings :
Pharmaceutical Applications
5-Methylindole serves as a reactant in synthesizing various pharmaceutical compounds. It is particularly noted for its role in creating:
- 2-Oxo-1-pyrrolidine Analogues : These compounds have potential applications as anticancer immunomodulators.
- IL2-Inducible T-Cell Kinase (ITK) Inhibitors : Targeting ITK may enhance immune responses in cancer therapies.
- CRTh2 Antagonists : These antagonists are being researched for their potential in treating allergic diseases and asthma .
Chemical Synthesis and Research
The compound is used as an intermediate in synthesizing various biologically active molecules. Its utility extends to creating staurosporine-like bisindole inhibitors, which are important in protein kinase inhibition studies.
Toxicological Studies
While 5-methylindole shows promise as an antibacterial agent, its cytotoxicity towards mammalian cells has also been evaluated. Studies indicate that it can disrupt mouse blood cells in a concentration-dependent manner, raising considerations for its safe application in clinical settings .
Data Summary Table
Application Area | Specific Use Cases | Findings/Notes |
---|---|---|
Antibacterial Activity | MRSA, Klebsiella pneumoniae, Mycobacterium tuberculosis | Effective at low concentrations; potentiates aminoglycosides |
Pharmaceutical Synthesis | Anticancer immunomodulators, ITK inhibitors | Key reactant for developing new therapeutic agents |
Chemical Research | Staurosporine-like inhibitors | Important for protein kinase research |
Toxicology | Hemolysis effects on mammalian cells | Concentration-dependent disruption observed |
Mechanism of Action
The mechanism of action of 5-Methylindoline and its derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The indoline ring can interact with amino acid residues in proteins through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
The structural and functional attributes of 5-methylindoline can be contextualized by comparing it with related indoline and indole derivatives. Below is a detailed analysis:
Structural and Physical Properties
Key Observations :
- Saturation : Indolines (e.g., this compound, 2-methylindoline) have a saturated six-membered ring, enhancing their stability compared to indoles (e.g., 5-methylindole) .
- Substituent Effects : Electron-donating groups (e.g., methyl in this compound) increase nucleophilicity at the nitrogen atom, whereas electron-withdrawing groups (e.g., methylsulfonyl in 5-(methylsulfonyl)indoline) reduce reactivity in electrophilic substitutions .
Dehydrogenation Reactions
- This compound undergoes dehydrogenation to yield 5-methylindole with 48% efficiency under photoredox catalysis, whereas 2-methylindoline produces 2-methylindole in only 17% yield under identical conditions. Solvent optimization (e.g., diethyl ether) improves 2-methylindole yield to 71% .
Nucleophilic Substitution
- The nitrogen atom in This compound participates in nucleophilic substitution with o-fluorobenzonitrile to form benzonitrile derivatives, a reaction less efficient in 5-methoxyindoline due to steric and electronic effects of the methoxy group .
Industrial and Pharmaceutical Relevance
Biological Activity
5-Methylindoline is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Antibacterial Properties
Recent studies have demonstrated that this compound exhibits significant bactericidal activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against antibiotic-resistant strains.
Key Findings:
- Bactericidal Activity : this compound has been found to kill various bacterial pathogens in a concentration-dependent manner. It effectively targets methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae, and Mycobacterium tuberculosis .
- Minimum Inhibitory Concentrations (MICs) : The MIC values for several bacteria are summarized in Table 1 below.
Bacterial Strain | MIC (mM) |
---|---|
Staphylococcus aureus (ATCC 25923) | 4 |
Enterococcus faecalis (ATCC 29212) | 16 |
S. iniae | 16 |
Escherichia coli (BW25113) | 8 |
Pseudomonas aeruginosa (PAO1) | 16 |
Shigella flexneri (24T7T) | 2 |
Klebsiella pneumoniae (KP-D367) | 4 |
The mechanism by which this compound exerts its antibacterial effects involves direct bacterial cell killing and the potentiation of aminoglycoside antibiotics.
- Potentiation of Antibiotics : Studies indicate that this compound enhances the efficacy of aminoglycoside antibiotics such as tobramycin against stationary-phase S. aureus. This potentiation occurs under conventional treatment conditions, which is crucial for practical therapeutic applications .
- Time-Dependent and Concentration-Dependent Effects : The bactericidal action of this compound is both time-dependent and concentration-dependent, meaning that higher concentrations and longer exposure times lead to increased bacterial killing .
Safety and Cytotoxicity
While evaluating the potential therapeutic applications of this compound, researchers also assessed its cytotoxicity towards mammalian cells.
- Hemolysis Assays : The hemolytic effect of this compound was tested on mouse blood cells, revealing minimal hemolysis at concentrations as high as 1 mM. This suggests a favorable safety profile when used at sub-toxic concentrations .
Case Studies and Research Findings
Several research studies have highlighted the promising antibacterial properties of this compound:
- Study on MRSA : A study demonstrated that this compound could effectively eradicate MRSA in a concentration-dependent manner, suggesting its potential as a novel treatment for resistant infections .
- Effects on Multidrug-Resistant Pathogens : Another significant finding was its activity against multidrug-resistant Klebsiella pneumoniae, which is a major concern in clinical settings due to its resistance to multiple antibiotics .
- Impact on Mycobacterium tuberculosis : The compound also showed effectiveness against avirulent strains of M. tuberculosis, indicating its potential role in tuberculosis treatment strategies .
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAVVHABJWSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554460 | |
Record name | 5-Methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65826-95-1 | |
Record name | 5-Methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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